molecular formula C19H23FN2OS B2938274 2-(4-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1234884-82-2

2-(4-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2938274
CAS No.: 1234884-82-2
M. Wt: 346.46
InChI Key: MRLHYUBOYBYPCX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a 4-fluorophenylthioacetamide moiety linked to a piperidine ring that is further substituted with a thiophen-3-ylmethyl group . This specific architecture is characteristic of compounds designed to interact with central nervous system (CNS) targets . Piperidine and acetamide-based structures are frequently investigated for their potential pharmacological properties, and the presence of the fluorine atom and thiophene ring can fine-tune the molecule's bioavailability, metabolic stability, and binding affinity . Researchers value this compound as a key chemical tool for probing biological systems. Its structural features suggest potential as a precursor or analog in the development of receptor ligands, particularly for serotoninergic or other monoaminergic receptors, given that related compounds with piperidine-acetamide structures have demonstrated potent activity as 5-HT 2A receptor inverse agonists . This makes it highly relevant for in vitro studies aimed at understanding neurochemical pathways and for the discovery of novel therapeutic agents. The compound is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c20-18-3-1-15(2-4-18)11-19(23)21-12-16-5-8-22(9-6-16)13-17-7-10-24-14-17/h1-4,7,10,14,16H,5-6,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLHYUBOYBYPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring, a thiophene moiety, and a fluorophenyl group. Its chemical formula is C26H29FN2OSC_{26}H_{29}FN_2OS, indicating the presence of fluorine, sulfur, and nitrogen atoms that contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymes : Certain derivatives have shown inhibitory activity against enzymes such as mPGES-1, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases and cancer .
  • Antimicrobial Activity : Some piperidine derivatives exhibit significant antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .
  • Cytotoxic Effects : Compounds with similar structures have demonstrated cytotoxicity in cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Target/Organism Effect Reference
Enzyme InhibitionmPGES-1Low micromolar inhibition
AntibacterialStaphylococcus aureusMIC 0.0039 - 0.025 mg/mL
AntifungalCandida albicansMIC 16.69 - 78.23 µM
CytotoxicityA549 cell lineInduces apoptosis

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Inflammation and Cancer : A study identified derivatives that selectively inhibit mPGES-1, leading to reduced production of PGE2, a mediator in inflammation and cancer progression. This inhibition was associated with decreased cell proliferation in cancer models .
  • Antimicrobial Efficacy : Another study tested various piperidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity with specific substitutions enhancing efficacy .
  • Cytotoxicity in Cancer Models : Research on piperidine-containing compounds revealed promising results in inducing cell cycle arrest and apoptosis in cancer cell lines, indicating potential for further development as anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Table 1: Piperidine-Substituted Acetamides
Compound Name Substituent on Piperidine Molecular Formula Key Properties/Activities Reference
2-(Cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide Thiophen-3-ylmethyl + cyclopentylthio C₁₈H₂₈N₂OS₂ Undisclosed; sulfur-rich substituent
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 2-Phenylethyl C₂₁H₂₅FN₂O Opioid receptor affinity (fentanyl analog)
2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide Pyridin-2-yl C₂₀H₂₅N₃O₃ Potential CNS modulation

Key Observations :

  • The thiophen-3-ylmethyl group in the target compound introduces a heteroaromatic sulfur atom, which may enhance metabolic stability compared to alkyl or phenyl substituents (e.g., 2-phenylethyl in fentanyl analogs) .
  • Pyridine or benzothiazole substituents (e.g., in ) could improve water solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like thiophene.

Aryl Group Modifications on the Acetamide Core

Table 2: Aryl-Substituted Acetamides
Compound Name Aryl Group Molecular Formula Key Activities Reference
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl C₁₉H₁₇Cl₂N₃O₂ Antibacterial; structural mimic of benzylpenicillin
N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide 4-Fluorophenyl + furan C₂₃H₂₀FN₃O₃ Undisclosed; heterocyclic diversity
2-(4-Fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide 4-Fluorophenyl C₁₉H₂₂FN₃OS Hypothetical CNS targeting N/A

Key Observations :

  • The 4-fluorophenyl group is prevalent in fentanyl analogs (e.g., para-fluoroacetyl fentanyl ) and is associated with enhanced binding to μ-opioid receptors.
  • Chlorinated aryl groups (e.g., 3,4-dichlorophenyl in ) may improve antibacterial activity but increase toxicity risks.

Pharmacological Implications :

  • Piperidine-based acetamides with fluorinated aryl groups are frequently regulated due to opioid activity (e.g., Schedule I classification for fentanyl analogs ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide, and what analytical methods validate its purity?

  • Answer: The synthesis of structurally analogous acetamide derivatives (e.g., N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide) involves multi-step coupling reactions, including amide bond formation via carbodiimide-mediated activation . Purification typically employs column chromatography (silica gel, gradient elution) followed by recrystallization. Purity validation uses HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity .

Q. How can researchers optimize reaction conditions for introducing the thiophen-3-ylmethyl group to the piperidine scaffold?

  • Answer: Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Variables like solvent polarity (DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd/C for hydrogenation) should be systematically tested. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict optimal conditions, as demonstrated in ICReDD’s methodology .

Q. What spectroscopic techniques are critical for characterizing the fluorophenyl and piperidinyl motifs in this compound?

  • Answer: Key techniques include:

  • 1H/13C NMR: To confirm aromatic proton environments (fluorophenyl) and piperidine CH2/CH groups.
  • FT-IR: Amide C=O stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • X-ray crystallography: Resolves spatial arrangement of the thiophene-piperidine linkage, as shown in analogous N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide structures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

  • Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GPCRs or kinases can prioritize assays. For example, piperidinyl-acetamide derivatives show affinity for neurological targets (e.g., serotonin receptors) . MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., fluorophenyl’s electron-withdrawing nature) with activity .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data for this compound?

  • Answer: Contradictions arise from varying solvent systems (e.g., DMSO vs. aqueous buffers). Strategies include:

  • Solubility assays: Phase solubility analysis in biorelevant media (FaSSIF/FeSSIF).
  • Permeability studies: Caco-2 cell monolayers or PAMPA to assess intestinal absorption.
  • Prodrug derivatization: Introducing ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in N-(3,4-dimethoxyphenethyl) analogs .

Q. How does the thiophene moiety influence metabolic stability, and what in vitro assays validate this?

  • Answer: Thiophene’s electron-rich structure may increase CYP450-mediated oxidation. In vitro assays include:

  • Microsomal stability tests: Liver microsomes (human/rat) with LC-MS quantification of parent compound depletion.
  • Reactive metabolite screening: Glutathione trapping assays to detect thiophene-S-oxide intermediates.
  • Comparative studies with non-thiophene analogs (e.g., phenyl or pyridyl substitutions) isolate metabolic effects .

Q. What crystallographic data support the conformational flexibility of the piperidin-4-ylmethyl group?

  • Answer: X-ray structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal axial-equatorial chair transitions in piperidine rings. Dihedral angles between the piperidine and acetamide groups (e.g., 120–150°) indicate rotational freedom, critical for pharmacophore alignment .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in neurological models?

  • Answer: Use log-spaced concentrations (1 nM–100 µM) in cell-based assays (e.g., neuronal viability or calcium flux). Include positive controls (e.g., known receptor agonists/antagonists) and validate with orthogonal methods (e.g., patch-clamp electrophysiology for ion channel modulation) .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

  • Answer: Normalize data using Z-scores or % inhibition relative to controls. Apply false discovery rate (FDR) correction (Benjamini-Hochberg) to mitigate Type I errors. Machine learning (random forests, SVM) can identify structural features correlating with activity .

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